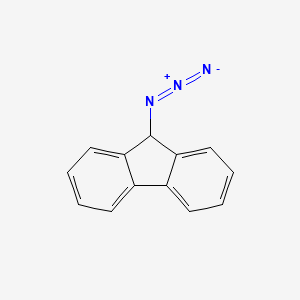

9-azido-9H-fluorene

Vue d'ensemble

Description

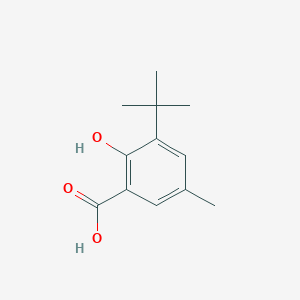

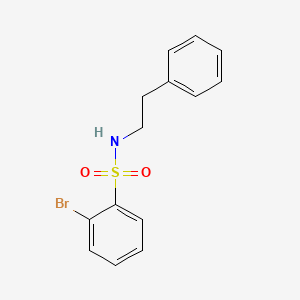

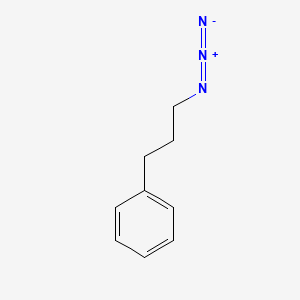

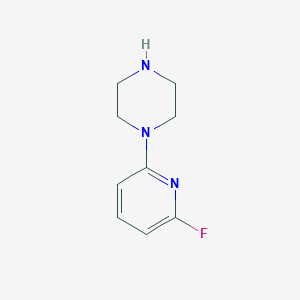

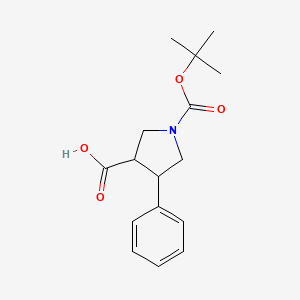

9-azido-9H-fluorene (9-AZF) is a fluorescent compound commonly used as a photoaffinity labeling reagent and in bioconjugation research. It is a derivative of 9H-fluorene, a polycyclic aromatic hydrocarbon (PAH) that can be used as a precursor to fluorene-based dyes .

Physical And Chemical Properties Analysis

9-azido-9H-fluorene has a molecular formula of C13H9N3 and a molecular weight of 207.23 g/mol. The physical and chemical properties of its parent compound, 9H-fluorene, include a density of 1.1±0.1 g/cm3, a boiling point of 293.6±10.0 °C at 760 mmHg, and a melting point of 111-114 °C .Applications De Recherche Scientifique

- Photophysical Properties : 9-azido-9H-fluorene exhibits remarkable photophysical characteristics, making it suitable for optoelectronic applications. Researchers have investigated its absorption and emission spectra, which can inform the design of organic light-emitting diodes (OLEDs), solar cells, and sensors .

- Laser Design : By incorporating 9-azido-9H-fluorene into oligomers, scientists have developed distributed feedback (DFB) lasers. These lasers emit intense amplified spontaneous emission (ASE) at specific wavelengths, enabling applications in laser technology and communication systems .

- Researchers have explored the selective synthesis of alkylated and alkenylated fluorenes using 9-azido-9H-fluorene as a precursor. A single SNS ligand-derived nickel complex facilitates this functionalization, providing access to diverse fluorene derivatives .

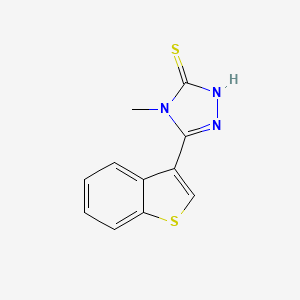

- Two new fluorescent dyes, namely (E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIS) and (E)-1-(2-hydroxynaphthylidene)-2-(9H-fluoren-9-ylidene)hydrazine (FIIN), have been synthesized from 9-azido-9H-fluorene. These dyes exhibit interesting photophysical properties, making them potential candidates for imaging and labeling applications .

- Incorporating 9-azido-9H-fluorene into conjugated polymers (CPs) or oligomers (COs) can enhance their optical and electrical properties. These materials find use in organic electronics, such as organic field-effect transistors (OFETs) and conductive coatings .

- Researchers have investigated the morphological properties of 9-azido-9H-fluorene-based films. Understanding the self-ordered β-phase formation and aggregation behavior is crucial for material design and applications .

- The azido group in 9-azido-9H-fluorene allows for bioorthogonal reactions. Researchers have explored its use in click chemistry, bioconjugation, and labeling of biomolecules .

Optoelectronic Materials and Devices

C-H Functionalization

Fluorescent Dyes

Polymer Chemistry

Materials Science

Bioconjugation and Click Chemistry

Safety and Hazards

The safety data sheet for a related compound, 9-diazo-9H-fluorene, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Orientations Futures

9-azido-9H-fluorene is commonly used as a photoaffinity labeling reagent and in bioconjugation research. Future research could explore its potential applications in these areas. Additionally, related compounds such as 2,7-dichloro-9H-fluorene-based azetidinones have shown promise as antimicrobial and anticancer agents , suggesting potential future directions for the development of 9-azido-9H-fluorene derivatives.

Mécanisme D'action

Mode of Action

For instance, 2,7-dichloro-9H-fluorene-based azetidinones have been synthesized and evaluated for their antimicrobial activity against some multidrug-resistant strains and examined for cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines .

Biochemical Pathways

SMT-1 strain . The identified intermediates were 9-fluorenone; 3,4-dihydroxy-9-fluorenone; phthalate and protocatechuic acid .

Action Environment

Spillage is unlikely to penetrate the soil, and the product is insoluble and sinks in water .

Propriétés

IUPAC Name |

9-azido-9H-fluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3/c14-16-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJUGTQVVISLBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402009 | |

| Record name | 9-azido-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-azido-9H-fluorene | |

CAS RN |

24040-37-7 | |

| Record name | NSC88983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-azido-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,5-bis(trifluoromethyl)phenyl]methanesulfonyl Chloride](/img/structure/B1274926.png)

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)